molecular formula C7H5FO2 B1225495 5-Fluoro-2-hydroxybenzaldehyde CAS No. 347-54-6

5-Fluoro-2-hydroxybenzaldehyde

Cat. No. B1225495
CAS RN: 347-54-6
M. Wt: 140.11 g/mol
InChI Key: FDUBQNUDZOGOFE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Investigations into the molecular structure of halogenated benzaldehydes, including 5-Fluoro-2-hydroxybenzaldehyde, utilize techniques such as X-ray diffraction and spectroscopy. These studies reveal how the presence of a fluorine atom influences the overall molecular geometry, electron distribution, and intra- and intermolecular interactions. For example, density functional theory calculations and spectroscopic analyses (FT-IR, FT-Raman) provide insight into the vibrational modes, molecular geometry, and electronic properties of similar fluorinated compounds (Sehar Iyasamy et al., 2016; S. Samdal et al., 1997).

Chemical Reactions and Properties

5-Fluoro-2-hydroxybenzaldehyde participates in various chemical reactions, reflecting its utility in organic synthesis. Reactions such as chelation with transition metals, condensation with hydrazines, and nucleophilic addition highlight its versatility. These reactions are pivotal for the synthesis of complex molecules, including ligands, pharmaceuticals, and materials with specific functionalities (B. Ülküseven et al., 2008; K. Lukin et al., 2006).

Scientific research applications

Chemosensor Development

5-Fluoro-2-hydroxybenzaldehyde has been utilized in the development of chemosensors. In a study, it was reacted with rhodamine hydrazine to create a compound that selectively detects copper ions (Cu2+). This compound undergoes a color change from colorless to yellow, enabling visual detection of Cu2+ in solutions. This application is significant in environmental monitoring and industrial processes where copper ion detection is crucial (Gao et al., 2014).

Anticancer Research

5-Fluoro-2-hydroxybenzaldehyde has been involved in the synthesis of fluorinated analogues of combretastatin A-4, a compound known for its anticancer properties. These analogues were tested for their in vitro anticancer properties, providing insights into the development of new cancer therapies (Lawrence et al., 2003).

Studies on Adrenergic Activity

Research has been conducted on fluorinated benzaldehydes, including 5-fluoro-2-hydroxybenzaldehyde, for their role in modifying the adrenergic properties of certain compounds. These studies are significant in understanding the interactions and potential applications of these compounds in neurological and cardiovascular therapies (Kirk et al., 1979).

Bioconversion Studies

The compound's bioconversion potential has been explored using the fungus Bjerkandera adusta. This research is valuable in biotechnology, especially in the production of novel halogenated aromatic compounds, which have applications in various industries (Lauritsen & Lunding, 1998).

Fluorescence Sensing

5-Fluoro-2-hydroxybenzaldehyde has been studied for its role in enhancing the sensitivity of fluorescence-based sensors towards fluoride. Such applications are important in environmental monitoring and analytical chemistry (Liu et al., 2015).

properties

IUPAC Name

5-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDUBQNUDZOGOFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371994
Record name 5-Fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-hydroxybenzaldehyde

CAS RN

347-54-6
Record name 5-Fluoro-2-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluorosalicylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
Y Suzuki, H Takahashi - Chemical and pharmaceutical bulletin, 1983 - jstage.jst.go.jp
… (2b), methyl 5-chloro-3-formyl-2-hydroxybenzoate (2c), 3, 5-dichloro-2-hydroxybenzaldehyde (2d), 5-cyano-2-hydroxybenzaldehyde (2e), and 5-fluoro-2-hydroxybenzaldehyde (2f), …
Number of citations: 62 www.jstage.jst.go.jp
H Luo, Y Sui, WH Lin, HQ Wu - 2016 - nopr.niscpr.res.in
… Four Schiff bases (1-4) have been obtained by the reaction of dehydroabietylamine and 5-fluoro-2-hydroxybenzaldehyde, 5-chloro-2-hydroxybenzaldehyde, 5-bromo-2-…
Number of citations: 8 nopr.niscpr.res.in
CT Triggs, JM Tanski - Acta Crystallographica Section E …, 2020 - scripts.iucr.org
… The title compound (systematic name: 3-chloro-5-fluoro-2-hydroxybenzaldehyde), C 7 H 4 ClFO 2 , is a dihalogenated salicylaldehyde derivative that has been studied for its …
Number of citations: 6 scripts.iucr.org
W Gao, Y Yang, F Huo, C Yin, M Xu, Y Zhang… - Sensors and Actuators B …, 2014 - Elsevier
… derivatives, 5-fluoro-2-hydroxybenzaldehyde and 9-formyl-8-hydroxyjulolidine were reacted with rhodamine hydrazine. 5-Fluoro-2-hydroxybenzaldehyde rhodamine hydrazone (…
Number of citations: 47 www.sciencedirect.com
YL Sang, XC Li, WM Xiao - Journal of Coordination Chemistry, 2013 - Taylor & Francis
… H 2 L was prepared by refluxing 5-fluoro-2-hydroxybenzaldehyde (2.80 g, 0.02 M) and ethane-1,2-diamine (0.60 g, 0.01 M) in 30 mL methanol for half an hour. The solution was …
Number of citations: 6 www.tandfonline.com
N Dilek, S Nursen, O Hatice - 2014 - openaccess.ahievran.edu.tr
… Three novel polymer-bound Schiff bases and their Cr(III) complexes were synthesized from the reaction of polystyrene-A-NH2 with 5-fluoro-2-hydroxybenzaldehyde/5-fluoro-3-chloro-2-…
Number of citations: 12 openaccess.ahievran.edu.tr
M Hasanpourghadi, C Karthikeyan… - … of Experimental & …, 2016 - jeccr.biomedcentral.com
… To a solution of the 5-fluoro-2-hydroxybenzaldehyde (2 mmol) in 6.5 ml of N,N-dimethyl acetamide was added 3,4 methyl 3,4-diaminobenzoate (2 mmol) and Na 2 S 2 O 5 (2.4 mmol). …
Number of citations: 27 jeccr.biomedcentral.com
JM Peng, HL Wang, ZH Zhu, ZY Liu, HH Zou… - Journal of Materials …, 2021 - pubs.rsc.org
… the reaction of 2-hydroxybenzaldehyde, 5-chloro-2-hydroxybenzaldehyde, 5-bromo-2-hydroxybenzaldehyde, 2-hydroxy-5-methylbenzaldehyde, and 5-fluoro-2-hydroxybenzaldehyde …
Number of citations: 18 pubs.rsc.org
N Sarı, N Pişkin, H Öğütcü, N Kurnaz - Medicinal Chemistry Research, 2013 - Springer
The aim of this work was to investigate the antibacterial and antifungal activities of novel d-amino acid-Schiff bases including fluorine atom and their Cr(III) and Ni(II) complexes. All …
Number of citations: 31 link.springer.com
A Ech-chebab, M Missioui, L Guo, O El Khouja… - Chemical Physics …, 2022 - Elsevier
… Under the conditions of free solvent, a (7 mmol) of 3-methylquinoxalin-2(1H)-one 1 was agitated with (15 mmol) of 5-fluoro-2-hydroxybenzaldehyde 3, at 80 C for two hours. A thick solid …
Number of citations: 12 www.sciencedirect.com

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